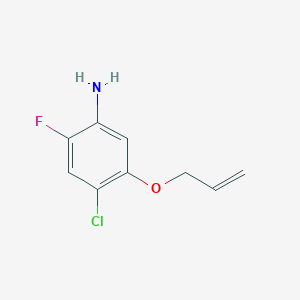

5-Allyloxy-4-chloro-2-fluoroaniline

Descripción

5-Allyloxy-4-chloro-2-fluoroaniline (C₉H₉ClFNO) is an aromatic amine derivative featuring a chloro substituent at position 4, a fluoro substituent at position 2, and an allyloxy group (-O-CH₂CH=CH₂) at position 5. The compound’s molecular weight is approximately 201.63 g/mol, with the allyloxy group contributing to increased steric bulk and electronic effects compared to simpler substituents like methoxy or halogens.

Propiedades

Número CAS |

84478-70-6 |

|---|---|

Fórmula molecular |

C9H9ClFNO |

Peso molecular |

201.62 g/mol |

Nombre IUPAC |

4-chloro-2-fluoro-5-prop-2-enoxyaniline |

InChI |

InChI=1S/C9H9ClFNO/c1-2-3-13-9-5-8(12)7(11)4-6(9)10/h2,4-5H,1,3,12H2 |

Clave InChI |

ILSZJTPYPAIAQQ-UHFFFAOYSA-N |

SMILES canónico |

C=CCOC1=C(C=C(C(=C1)N)F)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Type and Position Effects

4-Chloro-2-fluoroaniline (C₆H₅ClFN, MW 145.56 g/mol)

- Key Differences: Lacks the allyloxy group at position 5.

- Electronic Effects : The amine group (-NH₂) strongly activates the ring, favoring para/ortho substitution. However, the electron-withdrawing chloro and fluoro groups at positions 4 and 2 partially deactivate the ring, creating a balance of activating/deactivating effects .

2-Chloro-5-fluoroanisole (C₇H₆ClFO, MW 160.57 g/mol)

- Key Differences : Replaces the amine group with a methoxy (-OCH₃) substituent. Methoxy is a strong activating group via resonance, but its steric profile differs from allyloxy.

- Reactivity : The methoxy group directs EAS to positions 4 and 6, while the allyloxy group in 5-Allyloxy-4-chloro-2-fluoroaniline may exhibit similar directing effects but with increased steric constraints due to the allyl chain .

4-Chloro-5-fluoro-2-methoxyaniline (C₇H₇ClFNO, MW 175.59 g/mol)

- Key Differences : Features a methoxy group at position 2 instead of allyloxy at position 5. The substituent positions (Cl at 4, F at 5, OCH₃ at 2) alter electronic distribution compared to the target compound.

- Implications : The methoxy group’s smaller size may reduce steric hindrance in reactions, while its electron-donating nature competes with the electron-withdrawing effects of Cl and F .

2-[(5-Chlorothiophen-2-yl)methoxy]-4-fluoroaniline (C₁₁H₉ClFNOS, MW 257.71 g/mol)

- Key Differences : Incorporates a thiophene ring in the substituent, introducing sulfur’s polarizability and aromaticity. The thiophene moiety may enhance π-π stacking interactions in drug design compared to the allyloxy group.

- Reactivity : The sulfur atom could participate in unique redox or coordination chemistry, unlike the oxygen-based allyloxy group .

Molecular Weight and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 5-Allyloxy-4-chloro-2-fluoroaniline | C₉H₉ClFNO | ~201.63 | Allyloxy (position 5) |

| 4-Chloro-2-fluoroaniline | C₆H₅ClFN | 145.56 | None (simpler structure) |

| 2-Chloro-5-fluoroanisole | C₇H₆ClFO | 160.57 | Methoxy (position 5) |

| 4-Chloro-5-fluoro-2-methoxyaniline | C₇H₇ClFNO | 175.59 | Methoxy (position 2) |

| 2-[(5-Chlorothiophen-2-yl)methoxy]-4-fluoroaniline | C₁₁H₉ClFNOS | 257.71 | Thiophene-methoxy (position 2) |

Electronic and Steric Effects

- Allyloxy vs. Methoxy : The allyloxy group’s extended conjugation and electron-donating resonance effects may enhance ring activation at position 5 compared to methoxy. However, its bulkier structure could hinder reactions requiring planar transition states .

- Positional Isomerism : In fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline), substituent positioning drastically alters spectroscopic properties and reactivity. Similarly, the allyloxy group’s position in 5-Allyloxy-4-chloro-2-fluoroaniline likely directs EAS to specific sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.